![molecular formula C23H26FN7 B5512027 4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5512027.png)

4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes that include key steps such as regiospecific displacement, amination of resultant derivatives, and cyclization reactions. For instance, the synthesis of 6-fluoro-7-piperazin-1-yl-9-cyclopropyl (or 9-p-fluorophenyl)-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-diones demonstrates the complexity and precision required in synthesizing compounds with similar functional groups (Chu, 1990).

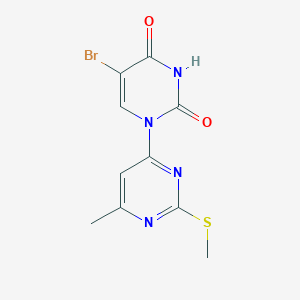

Molecular Structure Analysis

The molecular structure of compounds within this chemical class often features significant conformational flexibility due to the presence of multiple rings and functional groups. For example, the structure of 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium picrate reveals the importance of understanding the spatial arrangement of these molecules, as it affects their physical and chemical properties (Betz et al., 2011).

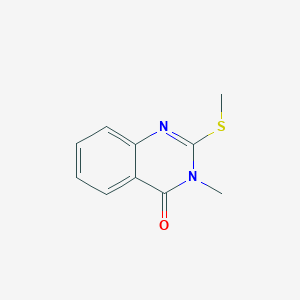

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their structural components. For instance, the piperazine ring and triazine moiety contribute to their potential antimicrobial and antifungal activities. A study on 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines demonstrated antimicrobial and antimycobacterial activities, showcasing the chemical reactivity of compounds with similar structural features (Patel et al., 2012).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Research has shown that derivatives similar to the specified chemical compound exhibit antimicrobial activities. For example, novel 1,2,4-triazole derivatives, synthesized from various primary amines, displayed moderate to good activities against test microorganisms (Bektaş et al., 2010). Another study synthesized amide derivatives of quinolone, demonstrating antibacterial activity against several strains of bacteria and fungi (Patel, Patel, & Chauhan, 2007).

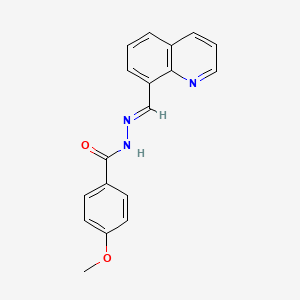

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, designed and synthesized to meet structural requirements essential for anticancer activity, showed significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines (Reddy et al., 2015).

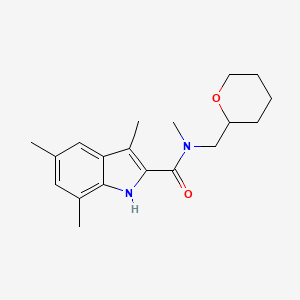

Chemical Synthesis and Applications

There is a focus on the synthesis of various derivatives for potential pharmaceutical applications. For instance, the synthesis of piperazine-substituted quinolones involved direct condensation processes, highlighting the versatility and potential of such compounds in drug development (Fathalla & Pazdera, 2017). Additionally, the photochemistry of quinolone derivatives in aqueous solutions indicates the stability and reactivity of these compounds under different conditions, which is crucial for their application in medicinal chemistry (Mella, Fasani, & Albini, 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN7/c24-18-7-9-19(10-8-18)30-14-12-29(13-15-30)16-21-26-22(25)28-23(27-21)31-11-3-5-17-4-1-2-6-20(17)31/h1-2,4,6-10H,3,5,11-16H2,(H2,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILWUYINOMCJRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CN4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)

![5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)

![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)

![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)

![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)

![1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine](/img/structure/B5512007.png)

![4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)

![1-(3-chlorophenyl)-5-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5512019.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)